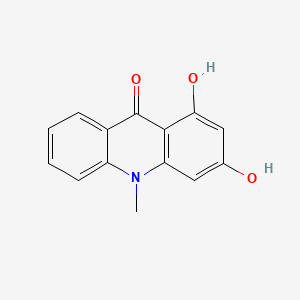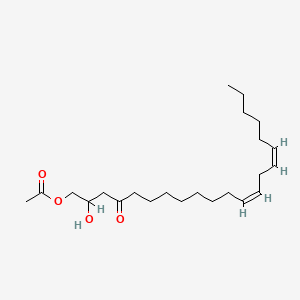
Prorocentrolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prorocentrolide is a tetrahydropyridine.
Scientific Research Applications
Prorocentrolide-A and Nicotinic Acetylcholine Receptors
Prorocentrolide-A, derived from cultured Prorocentrum lima dinoflagellates, impacts nicotinic acetylcholine receptors (nAChRs). It displaces [125I]α-bungarotoxin binding to both muscle-type and neuronal nAChRs. Prorocentrolide-A does not act as an agonist but inhibits ACh-induced currents in muscle-type α12β1γδ nAChR and the human α7 nAChR. This finding provides the first evidence of prorocentrolide-A's action on both muscle and neuronal nAChRs, with a higher affinity for muscle-type nAChR (Amar et al., 2018).
Cytotoxic Effects of Prorocentrolide Analogs on Human Carcinoma Cells
4-Hydroxyprorocentrolide and prorocentrolide C, also derived from Prorocentrum lima, exhibit cytotoxic effects on human carcinoma cells. These compounds induce apoptosis and cell cycle arrest at different phases depending on the cell type. This activity is linked to alterations in the expression of cell cycle-regulating and apoptosis-related proteins, suggesting potential as antitumor agents (Lee et al., 2020).
Structural Clarification of Prorocentrolide Analogues
The structural and configurational analysis of prorocentrolide analogues from Prorocentrum lima, including 4-hydroxyprorocentrolide and prorocentrolide C, was conducted using NMR spectroscopy and other techniques. This study confirmed the structures and relative configurations of these compounds, which are significant for understanding their biological activities and potential therapeutic applications (Lee et al., 2019).
properties
CAS RN |
117120-34-0 |
|---|---|
Product Name |
Prorocentrolide |
Molecular Formula |
C56H85NO13 |
Molecular Weight |
980.3 g/mol |
IUPAC Name |
(10E,12E,23E,47E)-14,18,19,22,31,33,40,41-octahydroxy-2,11,23,47,50-pentamethyl-35-methylidene-26,53,54,55-tetraoxa-6-azaheptacyclo[23.21.5.13,45.117,21.129,32.139,43.02,7]pentapentaconta-6,10,12,23,45,47-hexaen-27-one |
InChI |
InChI=1S/C56H85NO13/c1-31-9-8-12-50-56(6)37(19-20-57-50)24-36-25-40-27-43(59)53(65)47(67-40)11-7-10-32(2)22-45(61)55-46(62)28-41(69-55)29-51(63)68-39(21-33(3)13-15-34(4)42(56)26-36)23-35(5)52(64)49-30-44(60)54(66)48(70-49)18-17-38(58)16-14-31/h9,14-16,23,26,33,37-49,52-55,58-62,64-66H,2,7-8,10-13,17-22,24-25,27-30H2,1,3-6H3/b16-14+,31-9+,34-15+,35-23+ |
InChI Key |
XZXZSKRRHGFIQS-YFHRIDBKSA-N |
Isomeric SMILES |
CC1C/C=C(/C2C=C3CC4C2(C(=NCC4)CC/C=C(/C=C/C(CCC5C(C(CC(O5)C(/C(=C/C(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)/C)O)O)O)O)\C)C)\C |
SMILES |
CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |
Canonical SMILES |
CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
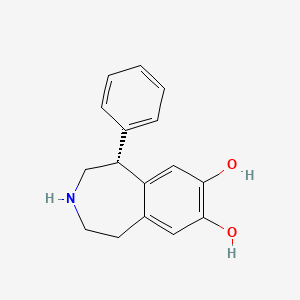
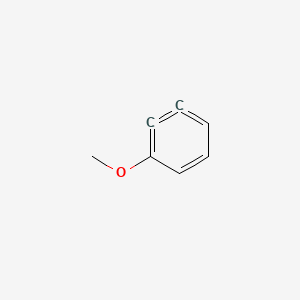

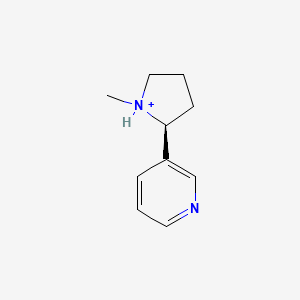
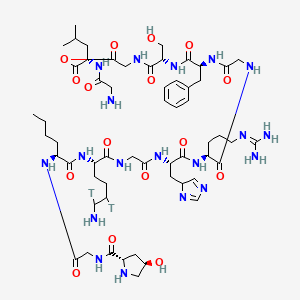

![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)


